

Navigating the Synthesis and Potential of 2-Morpholinoisonicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Morpholinoisonicotinic acid**

Cat. No.: **B1272031**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Morpholinoisonicotinic acid**, a derivative of nicotinic acid, is a heterocyclic organic compound with the chemical formula C10H12N2O3. While direct therapeutic applications of this compound are not extensively documented in publicly available research, its significance lies in its role as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis of **2-Morpholinoisonicotinic acid**, its chemical properties, and its established application as a building block in the development of other chemical entities.

Chemical and Physical Properties

A summary of the key computed properties of **2-Morpholinoisonicotinic acid** is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and for its characterization.

Property	Value	Source
Molecular Formula	C10H12N2O3	PubChem
Molecular Weight	208.21 g/mol	PubChem
IUPAC Name	2-(morpholin-4-yl)pyridine-4-carboxylic acid	PubChem
CAS Number	295349-64-3	PubChem

Synthesis of 2-Morpholinoisonicotinic Acid

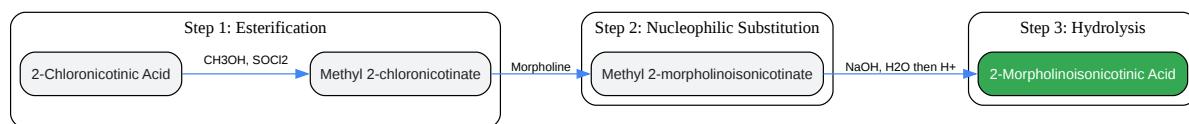
The primary and most established method for the synthesis of **2-Morpholinoisonicotinic acid** involves a multi-step process starting from 2-chloronicotinic acid. This synthetic route is valued for its efficiency and relatively high yield.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid.[1][2][3]

This synthesis is typically achieved in three main steps: esterification, nucleophilic substitution, and hydrolysis.[1][2][3]

1. Esterification of 2-Chloronicotinic Acid:

- Objective: To protect the carboxylic acid group and increase the reactivity of the pyridine ring towards nucleophilic substitution.
- Reagents: 2-chloronicotinic acid, methanol (CH₃OH), thionyl chloride (SOCl₂) or a similar acyl chloride generating reagent, and a base such as triethylamine.
- Procedure: 2-chloronicotinic acid is dissolved in methanol. Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C) to form the methyl ester. The reaction is typically stirred for several hours at room temperature or gentle reflux to ensure completion. The resulting methyl 2-chloronicotinate is then isolated and purified.

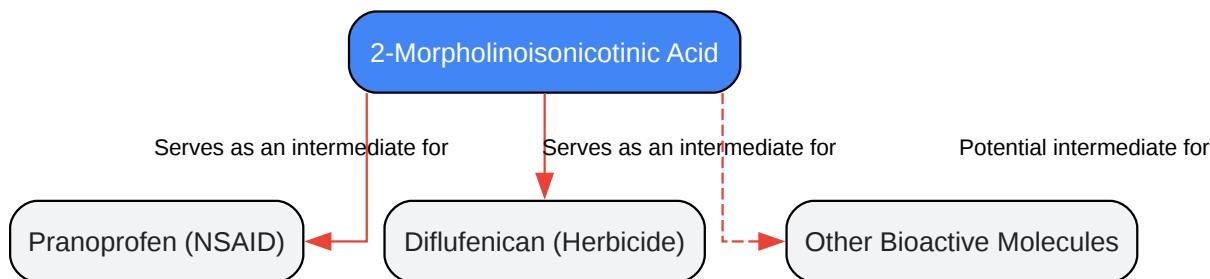

2. Nucleophilic Substitution with Morpholine:

- Objective: To introduce the morpholine moiety onto the pyridine ring.
- Reagents: Methyl 2-chloronicotinate, morpholine.
- Procedure: Methyl 2-chloronicotinate is reacted with an excess of morpholine. The reaction is typically heated under reflux conditions to drive the nucleophilic aromatic substitution, where the morpholine displaces the chlorine atom at the 2-position of the pyridine ring. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the excess morpholine is removed, and the product, methyl 2-morpholinoisonicotinate, is isolated.

3. Hydrolysis of the Ester:

- Objective: To deprotect the carboxylic acid group and obtain the final product.
- Reagents: Methyl 2-morpholinoisonicotinate, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.
- Procedure: The methyl 2-morpholinoisonicotinate is subjected to basic hydrolysis. The ester is dissolved in a suitable solvent (e.g., methanol/water mixture) and treated with a strong base. The mixture is heated to reflux to facilitate the cleavage of the ester bond. After the reaction is complete, the solution is acidified to precipitate the **2-Morpholinoisonicotinic acid**. The solid product is then collected by filtration, washed, and dried.

An optimized version of this synthetic method has been reported to achieve a total yield of 93%.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Morpholinoisonicotinic acid**.

Application as a Chemical Intermediate

The primary utility of **2-Morpholinoisonicotinic acid** is as a precursor in the synthesis of more complex molecules. It is a documented intermediate in the production of compounds such as pranoprofen and diflufenican.[1][2][3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating the Synthesis and Potential of 2-Morpholinoisonicotinic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272031#potential-therapeutic-applications-of-2-morpholinoisonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com